molecular formula C14H19N3O5 B8076503 5-Tert-Butyl 2-Ethyl 4-Oxo-6,7-Dihydropyrazolo[1,5-A]Pyrazine-2,5(4H)-Dicarboxylate

5-Tert-Butyl 2-Ethyl 4-Oxo-6,7-Dihydropyrazolo[1,5-A]Pyrazine-2,5(4H)-Dicarboxylate

Cat. No.: B8076503
M. Wt: 309.32 g/mol
InChI Key: QMLVUJBIVYLQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-Butyl 2-Ethyl 4-Oxo-6,7-Dihydropyrazolo[1,5-A]Pyrazine-2,5(4H)-Dicarboxylate is a useful research compound. Its molecular formula is C14H19N3O5 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-5-21-12(19)9-8-10-11(18)16(6-7-17(10)15-9)13(20)22-14(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLVUJBIVYLQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCN(C(=O)C2=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Tert-Butyl 2-Ethyl 4-Oxo-6,7-Dihydropyrazolo[1,5-A]Pyrazine-2,5(4H)-Dicarboxylate (commonly referred to as TBEDP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBEDP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19N3O5
  • Molecular Weight : 309.32 g/mol
  • CAS Number :

Structure

The compound features a pyrazolo[1,5-a]pyrazine core with various substituents that contribute to its biological activity. The tert-butyl and ethyl groups enhance lipophilicity, potentially influencing membrane permeability and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of TBEDP and related compounds. The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation.

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of TBEDP derivatives on various cancer cell lines (A549, MDA-MB-231, U-87, and HepG2), it was found that:

  • IC50 Values :
    • A549 cells: IC50 = 17.0 μM
    • MDA-MB-231 cells: IC50 = 14.2 μM
    • U-87 cells: IC50 = 18.1 μM
    • HepG2 cells: IC50 = 21.2 μM (for comparison with standard drug 5-fluorouracil) .

These results indicate that TBEDP exhibits significant antiproliferative effects, particularly against lung cancer cells (A549).

The proposed mechanism of action for TBEDP involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting these kinases, TBEDP may disrupt cancer cell division and promote apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the substituent groups significantly affect the biological activity of TBEDP. For instance:

  • The presence of ethoxycarbonyl groups at specific positions enhances antitumor activity.
  • Electron-donating groups at certain positions increase cellular uptake and efficacy against tumor cells .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of TBEDP. Preliminary in silico predictions suggest moderate drug-likeness with favorable safety profiles for further development as an anticancer agent .

Data Summary Table

PropertyValue
Molecular FormulaC14H19N3O5
Molecular Weight309.32 g/mol
CAS NumberS8361010
A549 IC5017.0 μM
MDA-MB-231 IC5014.2 μM
U-87 IC5018.1 μM
HepG2 IC5021.2 μM (vs 5-FU)

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